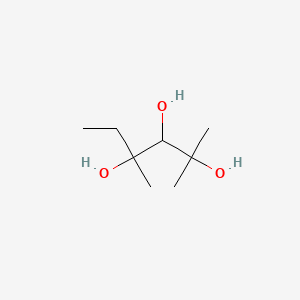
2,4-Dimethylhexane-2,3,4-triol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dimethylhexane-2,3,4-triol is an organic compound with the molecular formula C8H18O3 It is a branched alkane with three hydroxyl groups attached to the second, third, and fourth carbon atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethylhexane-2,3,4-triol can be achieved through several methods. One common approach involves the hydroxylation of 2,4-Dimethylhexane using suitable oxidizing agents. The reaction typically requires controlled conditions to ensure selective hydroxylation at the desired positions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic processes to enhance yield and selectivity. Catalysts such as transition metal complexes can be employed to facilitate the hydroxylation reaction. The process may also involve purification steps to isolate the desired triol from by-products.
Análisis De Reacciones Químicas
Types of Reactions: 2,4-Dimethylhexane-2,3,4-triol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alkanes or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of halogenated derivatives or other substituted compounds.
Aplicaciones Científicas De Investigación
2,4-Dimethylhexane-2,3,4-triol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. It can also serve as a model compound for studying hydroxylation reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2,4-Dimethylhexane-2,3,4-triol involves its interaction with molecular targets such as enzymes or receptors. The hydroxyl groups can form hydrogen bonds with active sites, influencing the compound’s reactivity and biological activity. The pathways involved may include metabolic processes where the compound is converted to active metabolites.
Comparación Con Compuestos Similares
2,4-Dimethylhexane: A similar compound without hydroxyl groups, used for comparison in studies of hydroxylation.
2,3,4-Trihydroxyhexane: A compound with a similar structure but different substitution pattern, used to study the effects of hydroxyl group positioning.
2,4-Dimethylpentane-2,3,4-triol: A compound with a shorter carbon chain, used to compare the effects of chain length on reactivity and properties.
Uniqueness: 2,4-Dimethylhexane-2,3,4-triol is unique due to its specific arrangement of hydroxyl groups and methyl substituents. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
135575-37-0 |
|---|---|
Fórmula molecular |
C8H18O3 |
Peso molecular |
162.23 g/mol |
Nombre IUPAC |
2,4-dimethylhexane-2,3,4-triol |
InChI |
InChI=1S/C8H18O3/c1-5-8(4,11)6(9)7(2,3)10/h6,9-11H,5H2,1-4H3 |
Clave InChI |
SBNZEELAPMRROC-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(C(C(C)(C)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[2,6,15,19-Tetraazaicosane-1,20-diyldi(4,1-phenylene)]dimethanesulfonic acid](/img/structure/B14283704.png)
![1-[tert-Butyl(dimethoxy)silyl]piperidine](/img/structure/B14283711.png)

![Aziridine, 2-(4-methoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14283715.png)
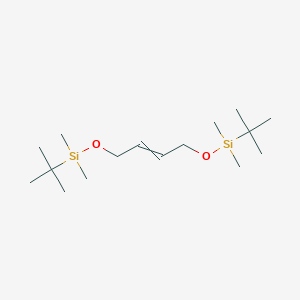
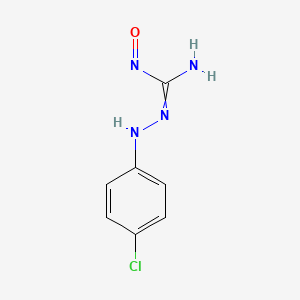
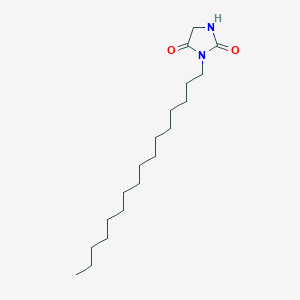
![Lithium, [4-(trimethylsilyl)-3-butynyl]-](/img/structure/B14283735.png)
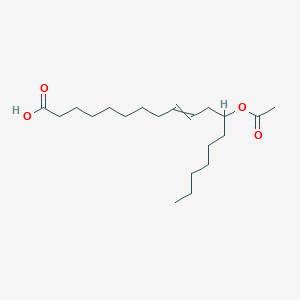

![lithium;1,3,5-trimethyl-2-[3-(2,4,6-trimethylphenyl)benzene-2-id-1-yl]benzene](/img/structure/B14283751.png)
